molecular formula C16H26N2O3 B12165085 1-(4-Ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

1-(4-Ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B12165085
M. Wt: 294.39 g/mol
InChI Key: IEXYZOVSQTYJSL-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with an ethyl group and a propanol chain linked to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol typically involves a multi-step process:

    Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethanolamine under controlled conditions.

    Substitution with Ethyl Group: The piperazine ring is then ethylated using ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Propanol Chain: The next step involves the reaction of the ethyl-substituted piperazine with 3-chloropropanol in the presence of a suitable solvent like dichloromethane.

    Introduction of the Methoxyphenoxy Group: Finally, the compound is reacted with 4-methoxyphenol under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the methoxy group to a hydroxyl group using hydrogenation techniques.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
  • 1-(4-Ethylpiperazin-1-yl)-3-(4-hydroxyphenoxy)propan-2-ol
  • 1-(4-Ethylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol

Comparison: Compared to similar compounds, 1-(4-Ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, may enhance its solubility and stability, making it a more favorable candidate for certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C16H26N2O3/c1-3-17-8-10-18(11-9-17)12-14(19)13-21-16-6-4-15(20-2)5-7-16/h4-7,14,19H,3,8-13H2,1-2H3

InChI Key

IEXYZOVSQTYJSL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O

Origin of Product

United States

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